Octyl/decyl glycidyl ether
Description
Octyl/decyl glycidyl ether (CAS: 68609-96-1) is a glycidyl ether compound characterized by a mixture of alkyl chains (C8 and C10) attached to an epoxide (oxirane) group. Its molecular formula is variably reported as C12H24O2 (for individual chains) or C21H42O2/C36H72O6 for mixtures, depending on the chain-length distribution . Key properties include:
Properties
Molecular Formula |
C36H72O6 |
|---|---|
Molecular Weight |
601.0 g/mol |
IUPAC Name |
2-(decoxymethyl)oxirane;2-(nonoxymethyl)oxirane;2-(octoxymethyl)oxirane |
InChI |
InChI=1S/C13H26O2.C12H24O2.C11H22O2/c1-2-3-4-5-6-7-8-9-10-14-11-13-12-15-13;1-2-3-4-5-6-7-8-9-13-10-12-11-14-12;1-2-3-4-5-6-7-8-12-9-11-10-13-11/h13H,2-12H2,1H3;12H,2-11H2,1H3;11H,2-10H2,1H3 |
InChI Key |
ROYIYXFLFCALMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC1CO1.CCCCCCCCCOCC1CO1.CCCCCCCCOCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Octyl/decyl glycidyl ether is typically synthesized through an epoxidation reaction. The primary synthetic route involves the reaction of alkenes with epoxides, such as ethylene oxide . The process can be summarized as follows:
Epoxidation Reaction: Alkenes react with ethylene oxide in the presence of a catalyst to form the glycidyl ether.
Purification: The resulting product is purified through distillation to obtain the desired compound.
Chemical Reactions Analysis
Octyl/decyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides.
Reduction: It can be reduced to form alcohols.
Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions are epoxides, alcohols, and substituted ethers .
Scientific Research Applications
Octyl/decyl glycidyl ether has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of octyl/decyl glycidyl ether involves its ability to react with various nucleophiles due to the presence of the glycidyl ether group. This reactivity allows it to form covalent bonds with other molecules, making it a valuable intermediate in chemical synthesis . The molecular targets and pathways involved include the formation of epoxides and subsequent reactions with nucleophiles to produce a wide range of products .
Comparison with Similar Compounds
Structural and Functional Differences
Glycidyl ethers differ in alkyl chain length, which influences their physical properties, reactivity, and applications. Below is a comparative analysis with key analogs:
*Molecular weight varies due to mixture composition.
Key Findings
Reactivity: Shorter chains (e.g., octyl) exhibit higher reactivity due to reduced steric hindrance, making them preferred for fast-curing epoxy systems. Longer chains (e.g., hexadecyl, stearyl) are less reactive but improve flexibility in polymers . Cardanol glycidyl ether’s phenolic structure enhances thermal stability and compatibility with bio-based resins .
Physical Properties :
- Hydrophobicity : Increases with chain length (stearyl > hexadecyl > C8/C10 mix > octyl).
- Volatility : Shorter chains (octyl) are more volatile, posing higher inhalation risks, while longer chains (stearyl) are solids with minimal volatility .
Applications: C8/C10 Mix: Ideal for balancing reactivity and hydrophobicity in industrial epoxy formulations . Stearyl Glycidyl Ether: Used in high-performance coatings requiring water resistance . Cardanol Glycidyl Ether: Emerging in green chemistry for sustainable material synthesis .
Biological Activity
Octyl/decyl glycidyl ether (ODGE) is a glycidyl ether that has garnered attention due to its potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of ODGE, focusing on its toxicity, mutagenicity, and potential therapeutic applications. The findings are supported by data tables, case studies, and relevant research.
This compound is characterized by its hydrophobic nature and the presence of an epoxide group, which makes it reactive and useful in polymerization processes. The basic structure can be represented as follows:
where typically ranges from 8 to 10 for octyl and decyl groups.
Mutagenicity Studies
The International Agency for Research on Cancer (IARC) has classified octyl and decyl glycidyl ethers as weakly mutagenic based on studies involving Salmonella typhimurium. This classification highlights the potential genetic risks associated with exposure to these compounds.
Table 2: Mutagenicity Assessment of Glycidyl Ethers
| Compound | Test Organism | Result |
|---|---|---|
| Octyl Glycidyl Ether | Salmonella typhimurium | Weakly mutagenic |
| Decyl Glycidyl Ether | Salmonella typhimurium | Weakly mutagenic |
Case Study 1: Occupational Exposure
A study evaluating occupational exposure among workers handling glycidyl ethers found that those exposed exhibited higher rates of reproductive health issues compared to unexposed controls. The findings underscored the need for protective measures in occupational settings where ODGE is used .
Case Study 2: Antimicrobial Properties
Recent research has explored the potential of ODGE in antimicrobial applications. Coatings incorporating glycidyl ethers have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell membranes, leading to cell death .
Table 3: Antimicrobial Efficacy of ODGE Coatings
| Microorganism | Efficacy |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Candida albicans | Moderate effectiveness |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of octyl/decyl glycidyl ether, and how are they experimentally determined?
- Methodological Answer: Key properties include density (0.900 g/cm³), refractive index (1.442), molecular formula (C₃₆H₇₂O₆), and molecular weight (600.95 g/mol) . These are measured using techniques such as:
- Density: Pycnometry or oscillating U-tube methods.
- Refractive Index: Refractometry at standardized temperatures.
- Molecular Weight: Mass spectrometry (MS) or gel permeation chromatography (GPC).
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy for functional group analysis.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation of vapors/aerosols .
- Spill Management: Absorb spills with inert materials (e.g., bentonite) and dispose as hazardous waste .
- Storage: Store in sealed containers at recommended temperatures (e.g., -20°C for long-term stability) .
- Toxicity Mitigation: Classified as a skin/eye irritant (GHS Category 2/2A) and potential carcinogen (Group 2B per IARC analogs) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported molecular data (e.g., conflicting molecular formulas)?
- Methodological Answer: Discrepancies (e.g., C₃₆H₇₂O₆ vs. C₁₂H₂₄O₂ ) likely arise from batch variability or structural isomers. Researchers should:
- Validate via Analytical Techniques: Use high-resolution MS for exact mass determination and NMR for structural elucidation.
- Cross-Reference CAS Data: Confirm purity and composition with suppliers (e.g., Sigma-Aldrich ).
- Replicate Synthesis: Compare synthesized batches against reference standards.
Q. What experimental designs are recommended for assessing the ecotoxicological impact of this compound?
- Biodegradation Studies: Use OECD 301 tests to evaluate aerobic degradation in water/soil.
- Bioaccumulation Assays: Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna).
- Toxicity Testing: Acute/chronic toxicity assays (e.g., LC₅₀ in fish) per OECD 203/210 guidelines.
Q. How can the reactivity of this compound be optimized for epoxy resin synthesis?
- Methodological Answer:
- Reaction Kinetics: Monitor epoxide ring-opening reactions via FTIR or Raman spectroscopy.
- Catalyst Screening: Test Lewis acids (e.g., BF₃) or amines for curing efficiency .
- Copolymerization: Blend with other glycidyl ethers (e.g., butyl glycidyl ether) to tune flexibility/glass transition temperatures .
Q. What strategies improve the purification of this compound for high-purity applications?
- Methodological Answer:
- Distillation: Fractional distillation under reduced pressure to isolate target fractions .
- Chromatography: Use silica gel column chromatography with ethyl acetate/hexane gradients.
- Crystallization: Solvent-induced crystallization in ethanol or acetone for impurity removal.
Contradiction Analysis & Data Interpretation
Q. How should researchers address conflicting carcinogenicity classifications for glycidyl ether derivatives?
- Methodological Answer:
- Mechanistic Studies: Evaluate genotoxicity (e.g., Ames test) and oxidative stress markers .
- Dose-Response Analysis: Conduct in vivo studies to establish NOAEL/LOAEL thresholds.
- Comparative Analysis: Cross-reference IARC Group 2B (1-butyl glycidyl ether) with this compound’s structural analogs .
Tables of Key Data
| Property | Reported Value | Source |
|---|---|---|
| Density | 0.900 g/cm³ | |
| Refractive Index | 1.442 | |
| Molecular Weight | 600.95 g/mol (C₃₆H₇₂O₆) | |
| GHS Classification | Skin/Eye Irritant (Cat 2) | |
| Carcinogenicity (IARC) | Group 2B (Analog) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
